
2,2'-Bis(trifluoromethyl)biphenyl
Overview
Description
2,2’-Bis(trifluoromethyl)biphenyl is an organic compound characterized by the presence of two trifluoromethyl groups attached to a biphenyl structure. This compound is notable for its high thermal stability and unique electronic properties, making it a valuable building block in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2’-Bis(trifluoromethyl)biphenyl involves the halogenation of 3,3’,4,4’-tetramethylbiphenyl followed by substitution with trifluoroacetate. The intermediate product is then oxidized to form 2,2’-Bis(trifluoromethyl)-4,4’,5,5’-tetramethyl biphenyl, which is subsequently dehydrated to yield 2,2’-Bis(trifluoromethyl)biphenyl .
Another method involves the use of chlorobenzotrifluoride, which undergoes nitration and reduction steps to produce the desired compound. This method, however, requires careful control of water content and the use of Grignard reagents, which can pose challenges for industrial-scale production .
Industrial Production Methods
The industrial production of 2,2’-Bis(trifluoromethyl)biphenyl typically involves large-scale halogenation and substitution reactions, followed by purification steps to ensure high yield and product quality. The use of cost-effective raw materials and optimized reaction conditions is crucial for the economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of palladium catalysts are frequently used.
Substitution: Halogenating agents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various functionalized biphenyl derivatives, such as 2,2’-Bis(trifluoromethyl)-4,4’-bis(hydroxymethyl)biphenyl and 2,2’-Bis(trifluoromethyl)-4,4’-bis(bromomethyl)biphenyl .
Scientific Research Applications
2,2’-Bis(trifluoromethyl)biphenyl is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2,2’-Bis(trifluoromethyl)biphenyl and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to modulate biological pathways effectively. For example, in organic electronics, the compound’s electron-accepting properties contribute to the high performance of OFETs by facilitating charge transport and improving device stability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl-containing compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A trifluoromethyl ketone used in organic synthesis.
Uniqueness
2,2’-Bis(trifluoromethyl)biphenyl stands out due to its biphenyl structure, which imparts unique electronic properties and high thermal stability. Unlike simpler trifluoromethyl compounds, it can form complex polymers and materials with specialized applications in electronics and high-performance materials .
Biological Activity
Overview
2,2'-Bis(trifluoromethyl)biphenyl (CAS No. 567-15-7) is an organic compound characterized by two trifluoromethyl groups attached to a biphenyl structure. This unique configuration contributes to its high thermal stability and distinct electronic properties, making it a valuable compound in various scientific applications, including polymer synthesis and potential biological activities.
Target Interactions
The primary biological activity of this compound involves its interaction with biomolecules, particularly enzymes and proteins. The trifluoromethyl groups enhance the compound's ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking interactions with amino acid residues in proteins. This leads to modulation of enzyme activity and cellular processes, influencing pathways such as oxidative stress responses and metabolic regulation.
Biochemical Pathways
The compound has been shown to affect various biochemical pathways by interacting with key enzymes involved in metabolism. For instance, it can influence lipid metabolism and oxidative stress responses by altering the activity of metabolic enzymes, which subsequently affects metabolite levels and metabolic flux.
Cellular Effects
Gene Expression Modulation
Research indicates that this compound can modulate gene expression by influencing transcription factors and regulatory proteins. This modulation can lead to sustained changes in cellular functions, such as oxidative stress responses and metabolic activity.
Cellular Metabolism
The compound's interaction with metabolic enzymes can lead to significant alterations in cellular metabolism. At lower doses, it may enhance metabolic activity or reduce oxidative stress; however, at higher doses, it can induce toxic effects including cellular damage and disruption of physiological processes.
Dosage Effects in Animal Models
In animal studies, the effects of this compound vary significantly with dosage:
- Low Doses: May enhance enzyme activity and improve cellular function.
- High Doses: Can lead to toxicity, including cellular damage and disruption of normal physiological processes.
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant properties of various derivatives of biphenyl compounds, including this compound. Results indicated that these compounds exhibit significant antiradical activity, suggesting potential applications in oxidative stress management .
- Anticancer Potential : In vitro assays demonstrated that this compound derivatives showed antiproliferative activity against several cancer cell lines. The study highlighted the potential utility of these compounds as anticancer agents due to their ability to inhibit cell proliferation effectively .
- Toxicological Studies : Research on the toxicological effects revealed that while low concentrations may be beneficial or neutral, higher concentrations of this compound resulted in cytotoxicity towards human red blood cells (RBCs), indicating a threshold for safe application.
Transport and Distribution
The transport mechanism of this compound within cells involves specific transporters and binding proteins that facilitate its localization in cellular compartments. This localization plays a crucial role in determining its bioavailability and overall effectiveness in biochemical reactions.
Properties
IUPAC Name |
1-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6/c15-13(16,17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(18,19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFVFTVNLQCICW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205254 | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
567-15-7 | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2'-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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